molecular formula C9H16N4O B11738439 5-Amino-N,1-diethyl-N-methyl-1H-pyrazole-4-carboxamide

5-Amino-N,1-diethyl-N-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B11738439
M. Wt: 196.25 g/mol
InChI Key: LUICLUWMJSIKTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-N,1-diethyl-N-methyl-1H-pyrazole-4-carboxamide is a chemical compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by its unique structure, which includes an amino group, diethyl and methyl substitutions, and a carboxamide group attached to a pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-N,1-diethyl-N-methyl-1H-pyrazole-4-carboxamide typically involves the reaction of appropriate pyrazole derivatives with amines under controlled conditions. One common method includes the reaction of 5-amino-1-methyl-1H-pyrazole-4-carboxamide with diethylamine and methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired specifications.

Chemical Reactions Analysis

Types of Reactions

5-Amino-N,1-diethyl-N-methyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxamide group can be reduced to form corresponding amines.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents like bromine and chlorine are often employed.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines derived from the reduction of the carboxamide group.

    Substitution: Halogenated pyrazole derivatives.

Scientific Research Applications

5-Amino-N,1-diethyl-N-methyl-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-N,1-diethyl-N-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The presence of the amino and carboxamide groups allows it to form hydrogen bonds with target proteins, leading to conformational changes and inhibition of enzyme function .

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1-methyl-1H-pyrazole-4-carboxamide
  • 5-Amino-1-ethyl-1H-pyrazole-4-carboxamide
  • 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide

Uniqueness

5-Amino-N,1-diethyl-N-methyl-1H-pyrazole-4-carboxamide is unique due to its specific substitutions, which confer distinct chemical and biological properties. The diethyl and methyl groups enhance its lipophilicity and ability to interact with hydrophobic pockets in target proteins, making it a valuable compound for medicinal chemistry research .

Properties

Molecular Formula

C9H16N4O

Molecular Weight

196.25 g/mol

IUPAC Name

5-amino-N,1-diethyl-N-methylpyrazole-4-carboxamide

InChI

InChI=1S/C9H16N4O/c1-4-12(3)9(14)7-6-11-13(5-2)8(7)10/h6H,4-5,10H2,1-3H3

InChI Key

LUICLUWMJSIKTN-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C(=O)N(C)CC)N

Origin of Product

United States

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